molecular formula C14H19ClN2O B1310486 Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- CAS No. 613660-46-1

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-

Cat. No.: B1310486
CAS No.: 613660-46-1
M. Wt: 266.76 g/mol
InChI Key: CZIWCCNDVFMLIM-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- typically involves the reaction of 2-chloro-6-methyl-3-pyridinecarboxylic acid with 2-ethylpiperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: N-oxides

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-
  • Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-

Uniqueness

Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable target for further research and development.

Properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-3-11-6-4-5-9-17(11)14(18)12-8-7-10(2)16-13(12)15/h7-8,11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIWCCNDVFMLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(N=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439695
Record name Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613660-46-1
Record name Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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